Cas no 19270-44-1 (Carbamic acid,[8-[[4-(diethylamino)-1-methylbutyl]amino]pyrido[2,3-b]pyrazin-6-yl]-, ethylester (9CI))

Carbamic acid,[8-[[4-(diethylamino)-1-methylbutyl]amino]pyrido[2,3-b]pyrazin-6-yl]-, ethylester (9CI) structure
19270-44-1 structure
Productnaam:Carbamic acid,[8-[[4-(diethylamino)-1-methylbutyl]amino]pyrido[2,3-b]pyrazin-6-yl]-, ethylester (9CI)
CAS-nummer:19270-44-1
MF:C19H30N6O2
MW:374.480503559113
CID:231914
PubChem ID:270226

Carbamic acid,[8-[[4-(diethylamino)-1-methylbutyl]amino]pyrido[2,3-b]pyrazin-6-yl]-, ethylester (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Carbamic acid,[8-[[4-(diethylamino)-1-methylbutyl]amino]pyrido[2,3-b]pyrazin-6-yl]-, ethylester (9CI)
    • [8-(4-chloro-anilino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]-carbamic acid ethyl ester
    • [8-(4-chloro-anilino)-pyrido[2,3-b]pyrazin-6-yl]-carbamic acid ethyl ester
    • [8-(4-diethylamino-1-methyl-butylamino)-pyrido[2,3-b]pyrazin-6-yl]-carbamic acid ethyl es
    • Carbamic acid, [8-[(4-chlorophenyl)amino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester
    • Ethyl 8-(4-chloroanilino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-ylcarbamate
    • RECVXEOVZPVSRP-UHFFFAOYSA-N
    • SCHEMBL13328039
    • ethyl N-[8-[[4-(diethylamino)-1-methyl-butyl]amino]pyrido[2,3-b]pyrazin-6-yl]carbamate
    • Ethyl hydrogen (8-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-6-yl)carbonimidate
    • Ethyl 8-([4-(diethylamino)-1-methylbutyl]amino)pyrido[2,3-b]pyrazin-6-ylcarbamate #
    • NSC-112450
    • Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate
    • Carbamic acid, [8-[[4-(diethylamino)-1-methylbutyl]amino]pyrido[2,3-b]pyrazin-6-yl]-, ethyl ester
    • NSC112450
    • Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate
    • 19270-44-1
    • DTXSID70941037
    • Inchi: InChI=1S/C19H30N6O2/c1-5-25(6-2)12-8-9-14(4)22-15-13-16(24-19(26)27-7-3)23-18-17(15)20-10-11-21-18/h10-11,13-14H,5-9,12H2,1-4H3,(H2,21,22,23,24,26)
    • InChI-sleutel: RECVXEOVZPVSRP-UHFFFAOYSA-N
    • LACHT: CCN(CCCC(NC1=CC(NC(OCC)=O)=NC2=NC=CN=C12)C)CC

Berekende eigenschappen

  • Exacte massa: 374.2433
  • Monoisotopische massa: 374.243024
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 11
  • Complexiteit: 434
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 92.3
  • XLogP3: 2.7

Experimentele eigenschappen

  • Dichtheid: 1.176
  • Kookpunt: 506.2°C at 760 mmHg
  • Vlampunt: 260°C
  • Brekindex: 1.603
  • PSA: 92.27
  • LogboekP: 3.66160

Artikelen aanbevelen

Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd